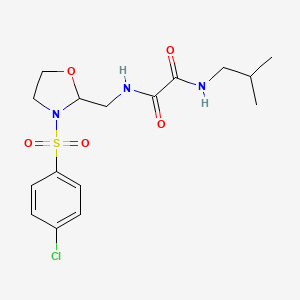

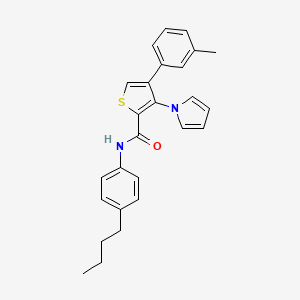

N-(4-butylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-butylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, also known as BMPT or O-2050, is a novel synthetic cannabinoid that has gained significant interest in the scientific community due to its potential applications in the field of medicine and research. BMPT belongs to the class of compounds known as synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in the cannabis plant.

Scientific Research Applications

Dearomatising Rearrangements of Thiophene Carboxamides

Thiophene carboxamides with specific substituents undergo rearrangement upon treatment, leading to the formation of pyrrolinones and other cyclic compounds. This property can be exploited in synthetic organic chemistry for the generation of complex heterocyclic structures, potentially useful in pharmaceuticals and materials science (Clayden et al., 2004).

Heterocyclic Synthesis with Thiophenylhydrazonoacetates

The synthesis of various heterocyclic derivatives from thiophene-based compounds showcases the versatility of thiophene carboxamides in producing a wide range of biologically active molecules. This method could be applied to design novel compounds with potential applications in drug discovery and development (Mohareb et al., 2004).

Conducting Polymers from Thiophene Derivatives

New types of conducting polymers have been synthesized from thiophene derivatives, showing promise for applications in electronic devices due to their stability and electrical properties. Such materials could be relevant for creating more efficient solar cells and other optoelectronic devices (Soyleyici et al., 2013).

Electron Transport Materials for Polymer Solar Cells

The development of n-type conjugated polyelectrolytes based on thiophene derivatives for use as electron transport layers in polymer solar cells highlights the potential of such compounds in improving the efficiency and performance of renewable energy technologies (Hu et al., 2015).

properties

IUPAC Name |

N-(4-butylphenyl)-4-(3-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2OS/c1-3-4-9-20-11-13-22(14-12-20)27-26(29)25-24(28-15-5-6-16-28)23(18-30-25)21-10-7-8-19(2)17-21/h5-8,10-18H,3-4,9H2,1-2H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCOFNSAXCWVRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC(=C3)C)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2751794.png)

![1,2,4-Triazin-5(4H)-one, 3-[[(4-fluorophenyl)methyl]thio]-6-methyl-](/img/structure/B2751795.png)

![ethyl 2-(2-((5-((4-methyl-3-nitrobenzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2751797.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2751799.png)

![6-Chloro-N-[[1-(hydroxymethyl)-2-phenylcyclopropyl]methyl]-2-methylpyridine-3-carboxamide](/img/structure/B2751800.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2751809.png)